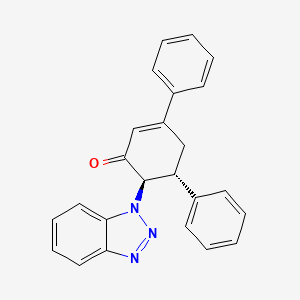![molecular formula C28H23Br2NO4 B11533539 1,8-Dibromo-17-[2-(3,4-dimethoxyphenyl)ethyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11533539.png)
1,8-Dibromo-17-[2-(3,4-dimethoxyphenyl)ethyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-DIBROMO-17-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is a complex organic compound characterized by its unique structure and potential applications in various fields. This compound features a pentacyclic framework with multiple functional groups, including bromine and methoxy substituents, which contribute to its reactivity and versatility in chemical synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-DIBROMO-17-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of bromine and methoxy groups through electrophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can enhance reaction rates and selectivity, making the production process more sustainable and scalable.
化学反応の分析
Types of Reactions
1,8-DIBROMO-17-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions allow for the replacement of bromine atoms with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can produce a wide range of functionalized compounds with diverse applications.
科学的研究の応用
1,8-DIBROMO-17-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules with potential pharmaceutical and material science applications.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of novel therapeutics targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
作用機序
The mechanism of action of 1,8-DIBROMO-17-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE involves its interaction with specific molecular targets and pathways. The compound’s bromine and methoxy groups play a crucial role in its reactivity and binding affinity to biological macromolecules. These interactions can modulate enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
類似化合物との比較
Similar Compounds
1,8-Dibromo-9,10-dihydroanthracene: Shares the dibromo substitution pattern but differs in its core structure.
2,7-Dibromo-9,9-dihexylfluorene: Similar in having dibromo substituents but features a different cyclic framework.
3,4-Dimethoxyphenethylamine: Contains the dimethoxyphenyl group but lacks the complex pentacyclic structure.
Uniqueness
1,8-DIBROMO-17-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE stands out due to its intricate pentacyclic structure and the presence of both bromine and methoxy groups. This combination of features imparts unique reactivity and potential for diverse applications in scientific research and industry.
特性
分子式 |
C28H23Br2NO4 |
|---|---|
分子量 |
597.3 g/mol |
IUPAC名 |
1,8-dibromo-17-[2-(3,4-dimethoxyphenyl)ethyl]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C28H23Br2NO4/c1-34-21-12-11-16(15-22(21)35-2)13-14-31-25(32)23-24(26(31)33)28(30)18-8-4-3-7-17(18)27(23,29)19-9-5-6-10-20(19)28/h3-12,15,23-24H,13-14H2,1-2H3 |
InChIキー |
ZDBDENICRMGGKC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3C(C2=O)C4(C5=CC=CC=C5C3(C6=CC=CC=C64)Br)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-({2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)azepane](/img/structure/B11533463.png)

![2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(pyridin-2-YL)acetamide](/img/structure/B11533474.png)
![2,4-dibromo-6-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11533493.png)
![2-chloro-5-(5-{(Z)-[1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B11533494.png)
![N'-[(E)-phenylmethylidene]-1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carbohydrazide](/img/structure/B11533502.png)
![N-(4-{[(5-bromo-2-thienyl)methylene]amino}phenyl)acetamide](/img/structure/B11533503.png)
![6-[(2E)-2-benzylidenehydrazinyl]-N'-(3-chloro-4-methylphenyl)-N,N-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11533505.png)
![N',N''-[benzene-1,4-diyldi(1E)eth-1-yl-1-ylidene]bis(2-fluorobenzohydrazide)](/img/structure/B11533507.png)
![N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11533517.png)
![(4-aminophenyl)[5-(4-bromophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11533523.png)
![2-chloro-6-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11533525.png)
![2,2'-piperazine-1,4-diylbis{N-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide}](/img/structure/B11533530.png)
![2-{3-[2-(1,3-benzodioxol-5-ylamino)-1,3-thiazol-4-yl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11533532.png)
